molecular formula C19H26N2O3 B5913344 N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)decanamide

N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)decanamide

Cat. No. B5913344
M. Wt: 330.4 g/mol
InChI Key: VFBBFPLBXGPIJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)decanamide, also known as HODQA, is a synthetic compound that has been studied for its potential applications in scientific research. This molecule has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in different experimental settings. In

Mechanism of Action

The mechanism of action of N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)decanamide involves the inhibition of acetylcholinesterase, which is achieved through the binding of N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)decanamide to the active site of the enzyme. This binding prevents the breakdown of acetylcholine, leading to an increase in its levels in the brain.
Biochemical and Physiological Effects:
N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)decanamide has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effect on acetylcholinesterase, it has been shown to have antioxidant properties, which can help to protect cells from damage caused by oxidative stress. N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)decanamide has also been shown to have anti-inflammatory effects, which can help to reduce inflammation in the brain and other tissues.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)decanamide in lab experiments is its specificity for acetylcholinesterase, which allows for targeted inhibition of this enzyme. However, one of the limitations of using N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)decanamide is its potential toxicity at high concentrations, which can limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)decanamide. One area of interest is the development of N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)decanamide derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)decanamide's potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease, which are characterized by a decline in cognitive function and memory. Additionally, further research is needed to investigate the potential side effects and toxicity of N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)decanamide, particularly with long-term use.
Conclusion:
In summary, N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)decanamide is a synthetic compound that has been studied for its potential applications in scientific research. Its mechanism of action involves the inhibition of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)decanamide has a range of biochemical and physiological effects, including antioxidant and anti-inflammatory properties. While it has advantages for targeted inhibition of acetylcholinesterase, its potential toxicity at high concentrations limits its use in certain experimental settings. There are several potential future directions for research on N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)decanamide, including the development of derivatives with improved pharmacological properties and investigation of its potential applications in the treatment of neurodegenerative diseases.

Synthesis Methods

N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)decanamide can be synthesized using a variety of methods, such as the reaction between 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and decanoyl chloride in the presence of a coupling agent. Another method involves the reaction between 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and decanoyl chloride in the presence of a base and a catalyst. These methods have been optimized to produce N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)decanamide with high purity and yield.

Scientific Research Applications

N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)decanamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an inhibitory effect on the activity of certain enzymes, such as acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which has been associated with improved cognitive function and memory.

properties

IUPAC Name

N-(4-hydroxy-2-oxo-1H-quinolin-3-yl)decanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-2-3-4-5-6-7-8-13-16(22)21-17-18(23)14-11-9-10-12-15(14)20-19(17)24/h9-12H,2-8,13H2,1H3,(H,21,22)(H2,20,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBBFPLBXGPIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC1=C(C2=CC=CC=C2NC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dihydroxyquinolin-3-yl)decanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.